[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-based compound featuring a cyclopropyl-acetylamino substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₂H₁₉N₂O₃, with a molecular weight of 254.33 g/mol (CAS: 1353988-76-7) . This compound is primarily used in research settings, particularly in drug discovery targeting G-protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
2-[4-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)14(10-2-3-10)11-4-6-13(7-5-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFAXQBWBPZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220963 | |
| Record name | 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-36-7 | |
| Record name | 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazo compounds and transition metal catalysts.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetic acid moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate enzyme activities and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Acetic Acid Derivatives
Key Observations :
- Cyclopropane substituents (e.g., acetyl-cyclopropyl-amino) confer metabolic stability due to ring strain and resistance to enzymatic degradation .
- Stereochemistry (e.g., S-configuration in [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) can alter receptor binding kinetics .
- Ethoxycarbonyl esters (e.g., [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid) act as prodrugs, improving oral bioavailability .
Functional Analogues with Modified Scaffolds
Key Observations :
- Bulky substituents (e.g., annulen in 10d) enhance target specificity but reduce solubility .
- Quinazoline and tetrazole cores expand π-π stacking and hydrogen-bonding capabilities, critical for receptor agonism .
- Halogenated groups (e.g., bromo-fluorophenoxy) improve binding affinity to hydrophobic pockets .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid |
|---|---|---|---|
| LogP | ~1.2 (predicted) | ~0.8 (ester increases lipophilicity) | ~-0.5 (highly hydrophilic) |
| Solubility (aq.) | Moderate (0.1–1 mg/mL) | Low (ester hydrolyzes to acid in vivo) | High (>10 mg/mL) |
| Metabolic Stability | High (cyclopropane resists oxidation) | Moderate (esterase-sensitive) | Low (hydroxymethyl prone to glucuronidation) |
| Bioavailability | 40–60% (estimated) | 20–30% (prodrug conversion required) | <10% (high polarity limits absorption) |
Sources : Computational predictions and analog data .
Biological Activity
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine ring, an acetyl group, and a cyclopropyl amino side chain, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural components:
- Piperidine Ring : Known for its versatility in medicinal chemistry, the piperidine moiety can enhance binding to biological targets.
- Cyclopropyl Group : This group may improve the compound's metabolic stability and influence its interaction with enzymes or receptors.
- Acetic Acid Moiety : Capable of participating in hydrogen bonding, it contributes to the stabilization of interactions with biological targets.
These interactions suggest that the compound could modulate various biochemical pathways, making it a candidate for therapeutic development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds with piperidine structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar derivatives have demonstrated efficacy against fungal strains, including Candida albicans and Fusarium oxysporum.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related piperidine derivatives. Below is a summary table highlighting key findings from relevant research:
| Compound | Activity | MIC Values (mg/mL) | Notes |
|---|---|---|---|
| 1-Acetylpiperidine | Analgesic | N/A | Demonstrated pain relief in animal models. |
| 3-Aminocyclopropanecarboxylic acid | Neuroprotective | N/A | Exhibited protective effects in neuronal cultures. |
| 4-(Cyclopropylmethyl)piperidine | Antidepressant | 0.0039 - 0.025 | Effective against S. aureus and E. coli. |
Detailed Findings
- Antimicrobial Activity : A study on monomeric alkaloids revealed that derivatives similar to this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Neuroprotective Effects : Research indicates that certain piperidine derivatives can inhibit specific cancer cell lines and possess neuroprotective properties, suggesting that this compound may also exhibit similar effects .
- Mechanistic Insights : Interaction studies have shown that the compound can engage multiple biological targets due to its structural diversity, enhancing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclopropane ring formation, piperidine functionalization, and acetic acid coupling. Key steps include:
- Cyclopropylamine introduction : Alkylation or reductive amination under controlled pH and temperature (e.g., 0–5°C, THF solvent) .
- Acetylation : Use of acetyl chloride or anhydride in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
- Optimization focuses on minimizing by-products (e.g., over-acetylation) through stoichiometric control and inert atmospheres .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl CH at δ 0.8–1.2 ppm; piperidine N–H at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, including chair conformation of the piperidine ring and dihedral angles between substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .
Q. What preliminary biological assays are used to identify potential targets for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases (e.g., MAPK) or proteases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs like serotonin receptors) to measure IC values .
- Cell Viability Assays : MTT or resazurin assays in cancer/immune cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies (e.g., variable IC values for similar compounds) are addressed by:
- Meta-Analysis : Comparing assay conditions (e.g., pH, cell line variability) and normalizing data using reference inhibitors .
- Structural Dynamics Studies : Molecular dynamics simulations to assess conformational flexibility impacting target binding .
- Dose-Response Reproducibility : Repeating assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
Q. What strategies are effective in optimizing the structure-activity relationship (SAR) for enhanced target affinity?
- Methodological Answer : SAR optimization involves:
- Substituent Scanning : Replacing the cyclopropyl group with spirocyclic or fluorinated analogs to improve metabolic stability .
- Bioisosteric Replacement : Swapping the acetyl group with sulfonamide or urea to modulate hydrogen-bonding interactions .
- Pharmacophore Mapping : 3D-QSAR models to identify critical electrostatic/hydrophobic regions for activity .
Q. How can computational modeling predict in vivo pharmacokinetics, and what experimental validation is required?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate log P (e.g., 1.2–1.8), solubility (≈2.1 mg/mL), and CYP450 metabolism .
- Validation Steps :
- Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24 hr) and quantify via LC-MS .
- Caco-2 Permeability : Measure apparent permeability (P) to predict intestinal absorption .
Q. What experimental designs mitigate solubility challenges during formulation studies?
- Methodological Answer : Strategies include:
- Salt Formation : Preparing hydrochloride or sodium salts to enhance aqueous solubility (e.g., from 2.1 mg/mL to 15 mg/mL) .
- Nanoparticle Encapsulation : Use of PLGA or liposomes to improve bioavailability while retaining activity .
- Co-Solvent Systems : Testing PEG 400 or Cremophor EL for in vivo administration .
Q. How do researchers assess metabolic stability, and what structural modifications reduce hepatic clearance?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS/MS .
- Modifications :
- Deuterium Incorporation : Replace labile hydrogen atoms in the cyclopropyl group to slow CYP450 oxidation .
- Steric Shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., tert-butyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
